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  • Product: N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
  • CAS: 40639-97-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, a valuable substituted imidazole for potential applications in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, a valuable substituted imidazole for potential applications in drug discovery and development. The synthesis is presented as a two-step process, commencing with the construction of the core intermediate, 4,5-dimethyl-1H-imidazol-2-amine, followed by its selective N-acetylation. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed experimental protocols and addressing key challenges such as regioselectivity. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, providing them with the necessary knowledge to successfully synthesize and characterize this target molecule.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial pharmacophore for a wide range of biological targets. The 2-aminoimidazole subclass, in particular, has garnered significant attention due to its presence in various marine alkaloids with potent biological activities, including antimicrobial and anticancer properties. The strategic functionalization of the 2-aminoimidazole scaffold, such as through N-acylation, allows for the fine-tuning of its physicochemical and pharmacological properties, making the synthesis of derivatives like N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide a topic of considerable interest for the development of novel therapeutic agents.

Strategic Approach to the Synthesis

The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is most logically approached via a two-stage synthetic sequence. This strategy focuses on the initial construction of the substituted imidazole ring system, followed by the introduction of the acetamide functionality.

The proposed synthetic pathway is as follows:

  • Stage 1: Synthesis of 4,5-dimethyl-1H-imidazol-2-amine. This key intermediate is synthesized through the condensation of an α-dicarbonyl compound with a guanidine derivative. This classical approach provides a reliable and high-yielding route to the desired 2-aminoimidazole core.

  • Stage 2: N-acetylation of 4,5-dimethyl-1H-imidazol-2-amine. The final product is obtained by the selective acylation of the exocyclic amino group of the imidazole intermediate using a suitable acetylating agent.

This strategic disconnection allows for a modular and efficient synthesis, with each step being well-precedented in the chemical literature for analogous systems.

Synthetic_Pathway 2,3-Butanedione 2,3-Butanedione Intermediate 4,5-dimethyl-1H-imidazol-2-amine 2,3-Butanedione->Intermediate Stage 1: Condensation Guanidine Guanidine Guanidine->Intermediate Acetamide N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide Intermediate->Acetamide Stage 2: N-Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetamide

Figure 1: Proposed two-stage synthetic pathway for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Stage 1: Synthesis of 4,5-dimethyl-1H-imidazol-2-amine

The formation of the 4,5-dimethyl-2-aminoimidazole core is a critical first step. A highly effective and well-established method for this transformation is the reaction of an α-dicarbonyl compound, in this case, 2,3-butanedione (diacetyl), with a source of the guanidinyl group.

Mechanistic Rationale

The reaction proceeds through a condensation mechanism. The more nucleophilic nitrogen atoms of guanidine attack the electrophilic carbonyl carbons of 2,3-butanedione. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable aromatic imidazole ring. The use of a base is often employed to neutralize the guanidine salt and facilitate the initial nucleophilic attack.

Stage1_Mechanism Reactants 2,3-Butanedione + Guanidine Step1 Nucleophilic Attack Reactants->Step1 Step2 Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product 4,5-dimethyl-1H-imidazol-2-amine Step3->Product

Figure 2: Simplified mechanistic workflow for the synthesis of 4,5-dimethyl-1H-imidazol-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 2-aminoimidazoles.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Guanidine Hydrochloride95.5310.0 g0.105
Sodium Hydroxide40.004.2 g0.105
2,3-Butanedione86.099.1 mL (9.0 g)0.105
Ethanol-100 mL-
Water-20 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (4.2 g) in water (20 mL).

  • To this solution, add guanidine hydrochloride (10.0 g) and stir until fully dissolved.

  • Add ethanol (100 mL) to the flask, followed by the dropwise addition of 2,3-butanedione (9.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4,5-dimethyl-1H-imidazol-2-amine.

Safety Precautions:

  • Guanidine hydrochloride is harmful if swallowed.

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.

  • 2,3-Butanedione is a flammable liquid and vapor and is harmful if inhaled.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Stage 2: Selective N-Acetylation

The final step in the synthesis is the introduction of the acetyl group onto the exocyclic nitrogen of 4,5-dimethyl-1H-imidazol-2-amine. Acetic anhydride is a common and effective reagent for this transformation. A key consideration in this step is achieving regioselectivity.

The Challenge of Regioselectivity

2-Aminoimidazoles possess three potentially nucleophilic nitrogen atoms: the exocyclic amino group (N2) and the two endocyclic imidazole nitrogens (N1 and N3). Acylation can potentially occur at any of these sites, leading to a mixture of products, including the desired N2-acetamide, N1/N3-acetylated imidazoles, and di- or tri-acetylated species. The acylation of free 2-aminoimidazoles can be problematic, often yielding mixtures of N2- and N2,N2-diacylated products.[3]

To favor the desired N2-acetylation, the reaction conditions must be carefully controlled. The use of a non-nucleophilic base and a suitable solvent system can influence the site of acylation. In some cases, protection of the imidazole ring nitrogens may be necessary to achieve high selectivity, though this adds steps to the overall synthesis. A strategy to achieve selective N2-acylation involves exploiting the tautomeric equilibrium of the 2-aminoimidazole.[4]

Regioselectivity Start 4,5-dimethyl-1H-imidazol-2-amine Desired N2-Acetylation (Desired Product) Start->Desired Side1 N1/N3-Acetylation (Side Product) Start->Side1 Side2 Di/Tri-Acetylation (Side Product) Start->Side2

Figure 3: Potential acylation sites on the 2-aminoimidazole scaffold.

Detailed Experimental Protocol

This protocol is based on general procedures for the N-acetylation of amines using acetic anhydride.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,5-dimethyl-1H-imidazol-2-amine111.145.0 g0.045
Acetic Anhydride102.094.7 mL (5.1 g)0.050
Pyridine-50 mL-
Dichloromethane (DCM)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4,5-dimethyl-1H-imidazol-2-amine (5.0 g) in pyridine (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (4.7 mL) dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes to hydrolyze any unreacted acetic anhydride.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator.

  • Pyridine is a flammable liquid and is harmful if inhaled or swallowed.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Characterization of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show distinct signals for the methyl groups on the imidazole ring, the methyl group of the acetamide, and the N-H protons of the amide and the imidazole ring. The chemical shifts and coupling patterns will be indicative of the final structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with characteristic signals for the imidazole ring carbons, the methyl carbons, and the carbonyl carbon of the acetamide group.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide and imidazole, C=O stretching of the amide, and C=N and C=C stretching of the imidazole ring.

  • MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. For N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (C₇H₁₁N₃O), the expected molecular weight is approximately 153.18 g/mol .

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. By following the detailed two-stage process, researchers can reliably synthesize this valuable imidazole derivative. The discussion of the underlying reaction mechanisms and the critical aspect of regioselectivity in the N-acetylation step provides the necessary scientific context for successful execution and potential optimization of the synthesis. The protocols provided are based on well-established chemical principles and are designed to be readily adaptable in a standard organic synthesis laboratory.

References

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  • SpectraBase. acetamide, 2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide: Properties, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. Given the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer predictive insights into its behavior. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Molecular Structure and Basic Identifiers

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a heterocyclic compound featuring a 4,5-disubstituted imidazole ring core with an acetamide group at the 2-position. The imidazole ring is a key structural motif in many biologically active molecules.

Molecular Formula: C₇H₁₁N₃O

Molecular Weight: 153.18 g/mol

Synonyms: 2-Acetamido-4,5-dimethylimidazole

While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be unambiguously defined.

Predicted Physicochemical Properties

The physicochemical properties of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can be predicted based on its structure, which combines a polar imidazole ring and an acetamide group with nonpolar methyl groups.

PropertyPredicted Value/RangeRationale
Melting Point (°C) 180 - 220Imidazole and its derivatives are typically solids with relatively high melting points due to hydrogen bonding capabilities. The acetamide group further contributes to intermolecular forces.
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to strong intermolecular hydrogen bonding. Decomposition at higher temperatures is likely.
Water Solubility Moderately solubleThe presence of the imidazole ring and the amide group, both capable of hydrogen bonding with water, suggests some aqueous solubility. However, the methyl groups may slightly decrease solubility compared to unsubstituted analogs.
pKa Imidazole ring: ~7-8 (for the protonated form); Amide N-H: ~17-18The imidazole ring is basic and can be protonated. The amide proton is generally not acidic under normal conditions.
LogP 0.5 - 1.5The combination of polar (imidazole, amide) and nonpolar (methyl groups) functionalities suggests a relatively balanced lipophilicity. For comparison, the related N-(5-methyl-1H-imidazol-2-yl)acetamide has a calculated LogP of 0.67652.[1]

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide involves the acylation of 2-amino-4,5-dimethyl-1H-imidazole. This precursor can be synthesized from diacetyl (2,3-butanedione) and guanidine.

Part A: Synthesis of 2-Amino-4,5-dimethyl-1H-imidazole

This step involves the condensation of an alpha-diketone with a guanidine derivative.

Reaction:

Part B: Acylation of 2-Amino-4,5-dimethyl-1H-imidazole

The amino group of the synthesized imidazole can be acylated using acetic anhydride or acetyl chloride.

Reaction:

Caption: Interplay of structural features and potential therapeutic applications.

Spectroscopic Characterization (Predicted)

For structural elucidation and confirmation of synthesis, the following spectroscopic signatures would be expected:

  • ¹H NMR:

    • Singlets for the two methyl groups on the imidazole ring (δ ~2.0-2.5 ppm).

    • A singlet for the acetyl methyl group (δ ~2.0-2.3 ppm).

    • A broad singlet for the amide N-H proton (δ > 8 ppm).

    • A singlet for the imidazole N-H proton (variable, may be broad, δ > 10 ppm).

  • ¹³C NMR:

    • Signals for the two imidazole methyl carbons.

    • A signal for the acetyl methyl carbon.

    • Signals for the imidazole ring carbons.

    • A signal for the amide carbonyl carbon (δ ~170 ppm).

  • IR Spectroscopy:

    • N-H stretching vibrations (imidazole and amide) around 3100-3400 cm⁻¹.

    • C=O stretching of the amide (amide I band) around 1650-1680 cm⁻¹.

    • N-H bending of the amide (amide II band) around 1550-1600 cm⁻¹.

  • Mass Spectrometry:

    • A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a compound with significant potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and exploration of its potential biological activities. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer a starting point for experimental design. Researchers are encouraged to use this guide as a foundation for their work on this and related imidazole derivatives.

References

  • The Good Scents Company. 4,5-dimethyl-2-propyl oxazole, 53833-32-2. [Link]

  • Chemical Synthesis Database. N-[5-(1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. [Link]

  • PubChem. 4,5-dimethyl-2-phenyl-1H-imidazole | C11H12N2 | CID 12270056. [Link]

  • Global Substance Registration System. N-(5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)ACETAMIDE. [Link]

  • PubChem. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306. [Link]

  • FooDB. Showing Compound 4,5-Dimethyl-2-propylthiazole (FDB019760). [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. 1H-Imidazole-4,5-dicarboxamide | C5H6N4O2 | CID 65745. [Link]

  • PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823. [Link]

  • Chemical Synthesis Database. N-(1H-imidazol-4-yl)acetamide. [Link]

  • PubChem. N,N-Diethylacetamide | C6H13NO | CID 12703. [Link]

  • PubChem. N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydron. [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

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Foundational

An In-depth Technical Guide to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, a substituted 2-acetamidoimidazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, a substituted 2-acetamidoimidazole derivative of significant interest in medicinal chemistry. While specific data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to present a detailed account of its nomenclature, physicochemical properties, a plausible synthetic pathway, and its potential therapeutic applications. The imidazole core is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel imidazole-based therapeutic agents.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide . This name is derived from the core structure of acetamide, where one of the hydrogen atoms on the nitrogen is substituted with a 4,5-dimethyl-1H-imidazol-2-yl group.

  • Acetamide : The base name indicates a two-carbon acyl group (acetyl) attached to a nitrogen atom.[4]

  • N- : This locant specifies that the substitution is on the nitrogen atom of the acetamide.

  • (4,5-dimethyl-1H-imidazol-2-yl) : This describes the substituent attached to the nitrogen.

    • imidazole : A five-membered aromatic heterocycle with two nitrogen atoms.[5]

    • 1H : Indicates the position of the hydrogen atom on one of the nitrogen atoms in the imidazole ring.

    • 4,5-dimethyl : Specifies that methyl groups are attached to the carbon atoms at positions 4 and 5 of the imidazole ring.

    • 2-yl : Denotes that the imidazole ring is attached to the acetamide nitrogen via the carbon atom at position 2.

The structure of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is as follows:

Caption: Chemical structure and basic information for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Appearance Likely a solid at room temperature, similar to other small molecule imidazole derivatives.
Solubility Expected to have moderate solubility in polar organic solvents and limited solubility in water. The imidazole and acetamide groups can participate in hydrogen bonding, enhancing solubility in protic solvents.
pKa The imidazole ring has both acidic and basic properties. The pKa of the protonated imidazole ring is typically around 7, making it a weak base. The N-H proton of the acetamide is weakly acidic.
LogP The octanol-water partition coefficient (LogP) is predicted to be low to moderate, suggesting a degree of hydrophilicity. This is a key parameter in predicting drug absorption and distribution.
Hydrogen Bond Donors 2 (from the imidazole N-H and the acetamide N-H)
Hydrogen Bond Acceptors 3 (from the two imidazole nitrogens and the carbonyl oxygen)

Synthesis Pathway

A plausible and efficient synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can be achieved through a two-step process:

  • Synthesis of the precursor, 2-amino-4,5-dimethylimidazole.

  • Acetylation of 2-amino-4,5-dimethylimidazole.

Synthesis of 2-Amino-4,5-dimethylimidazole

The synthesis of the 2-aminoimidazole core can be accomplished through the reaction of an α-haloketone with a guanidine derivative.[6][7] A common method involves the condensation of 3-chloro-2-butanone with guanidine.

Synthesis_Step1 reagent1 3-Chloro-2-butanone product 2-Amino-4,5-dimethylimidazole reagent1->product Condensation reagent2 Guanidine reagent2->product

Caption: Synthesis of 2-Amino-4,5-dimethylimidazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide, to the solution to generate free guanidine.

  • Addition of α-haloketone: Slowly add 3-chloro-2-butanone to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4,5-dimethylimidazole.

Acetylation of 2-Amino-4,5-dimethylimidazole

The final step is the acetylation of the 2-amino group of the imidazole precursor. This can be achieved using standard acylation methods with acetic anhydride or acetyl chloride.[8]

Synthesis_Step2 precursor 2-Amino-4,5-dimethylimidazole product N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide precursor->product Acetylation reagent Acetic Anhydride reagent->product

Caption: Acetylation of 2-Amino-4,5-dimethylimidazole.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-amino-4,5-dimethylimidazole in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride. The reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the acetic acid byproduct.[8]

  • Reaction Conditions: Allow the reaction to stir at room temperature for a few hours, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can be purified by column chromatography or recrystallization.

Potential Therapeutic Applications and Mechanism of Action

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] Derivatives of imidazole exhibit a broad spectrum of biological activities, making N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide a compound of interest for drug discovery.

Biological_Activities cluster_activities Potential Biological Activities Core N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide Anticancer Anticancer Core->Anticancer Inhibition of kinases, tubulin polymerization Antimicrobial Antimicrobial Core->Antimicrobial Disruption of cell wall synthesis, enzyme inhibition AntiInflammatory Anti-inflammatory Core->AntiInflammatory Modulation of inflammatory signaling pathways

Caption: Potential biological activities of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Anticancer Activity

Many imidazole derivatives have been investigated for their anticancer properties.[9] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases, or interference with cellular structures like microtubules. The planar, aromatic nature of the imidazole ring allows it to interact with the active sites of various enzymes.

Antimicrobial Activity

The imidazole core is a key component of several antifungal drugs (e.g., ketoconazole) and antibacterial agents.[10][11] These compounds often function by inhibiting enzymes crucial for the synthesis of the fungal cell membrane (e.g., lanosterol 14α-demethylase) or bacterial cell wall. 2-aminoimidazole derivatives, in particular, have shown promising antimicrobial and antibiofilm activities.

Anti-inflammatory Activity

Certain imidazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways. This includes the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production.

Conclusion

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical nature, a plausible synthetic route, and its potential biological activities based on the well-established pharmacology of the imidazole class of compounds. Further research, including the actual synthesis, characterization, and biological evaluation of this specific molecule, is warranted to fully elucidate its therapeutic potential. The information presented here serves as a foundational resource to guide such future investigations.

References

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Exploratory

An In-depth Technical Guide to the Solubility of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Solubility in Imidazole Derivatives The imidazole moiety is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Solubility in Imidazole Derivatives

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[4][5] The solubility of any active pharmaceutical ingredient (API) is a paramount factor governing its bioavailability and, consequently, its therapeutic effect.[3][6] Poor aqueous solubility can impede absorption from the gastrointestinal tract, leading to suboptimal drug concentrations in systemic circulation and diminished efficacy.[1][7] For imidazole derivatives like N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, understanding the factors that control solubility is essential for formulation development and predicting in vivo performance.[5][7]

Physicochemical Properties: A Predictive Analysis

While direct experimental data for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is sparse, we can infer its likely physicochemical characteristics based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide and Related Analogues

PropertyPredicted/Analog ValueRationale and Impact on Solubility
Molecular Formula C₇H₁₁N₃O-
Molecular Weight 153.18 g/mol A relatively low molecular weight may favor solubility.
pKa (Predicted) Imidazole ring: ~7 (basic)Amide NH: ~17 (acidic)The imidazole ring's basicity suggests that the compound's solubility will be highly pH-dependent, with increased solubility in acidic conditions due to the formation of the protonated, more polar imidazolium cation.[8]
LogP (Predicted) ~0.5 - 1.5A low LogP value is indicative of hydrophilicity, suggesting a preference for aqueous environments. However, the acetamide group and dimethyl substitution add some lipophilic character.
Hydrogen Bond Donors 2 (Amide N-H, Imidazole N-H)The presence of hydrogen bond donors allows for interaction with water molecules, which can enhance aqueous solubility.[5]
Hydrogen Bond Acceptors 2 (Amide C=O, Imidazole N)Hydrogen bond acceptors also contribute to interactions with water, positively influencing solubility.[5]
Topological Polar Surface Area (TPSA) ~57.78 Ų (based on N-(5-methyl-1H-imidazol-2-yl)acetamide)[9]A moderate TPSA suggests the molecule has polar regions capable of interacting with aqueous solvents.

Core Principles Influencing Solubility

The solubility of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is governed by several key factors:

  • pH: As an amphoteric molecule, its ionization state is pH-dependent. In acidic environments, the imidazole nitrogen is protonated, leading to a charged species with significantly higher aqueous solubility.[1][8]

  • Polarity: The polarity of both the solute and the solvent is crucial. "Like dissolves like" is a fundamental principle; the polar imidazole and acetamide groups suggest solubility in polar solvents like water, ethanol, and methanol.[1][2]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][3]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph typically has the lowest solubility.

Below is a diagram illustrating the pH-dependent ionization of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

G cluster_0 Low pH (Acidic) cluster_1 Physiological pH (~7.4) cluster_2 High pH (Basic) Protonated Cationic Form (Protonated Imidazole) High Solubility Neutral Neutral Form (Predominant Species) Moderate/Low Solubility Protonated->Neutral Increase pH Neutral->Protonated Decrease pH Anionic Anionic Form (Deprotonated Amide) Solubility Varies Neutral->Anionic Increase pH >> pKa (Amide) Anionic->Neutral Decrease pH

Caption: pH-dependent equilibrium of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and definitive solubility data, a thermodynamic (or equilibrium) solubility assay is the gold standard.[10] This method measures the concentration of a compound in a saturated solution at equilibrium.[10][11]

Materials and Equipment
  • N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (solid, crystalline)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration: Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock solution in the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide to a known volume of the desired solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter to remove any remaining particulates.

  • Dilution and Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Quantification: Using the calibration curve, determine the concentration of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the thermodynamic solubility.

Self-Validating System and Quality Control
  • Time to Equilibrium: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau.[13]

  • pH Measurement: For aqueous buffers, measure the pH of the suspension at the beginning and end of the experiment to ensure it has not shifted significantly.[13]

  • Solid State Analysis: Characterize the solid material before and after the experiment (e.g., by XRPD) to check for any changes in crystal form (polmorphism).

The following diagram outlines the experimental workflow for determining thermodynamic solubility.

G start Start prep_cal Prepare Calibration Standards start->prep_cal prep_sample Add Excess Solid to Solvent start->prep_sample gen_curve Generate HPLC Calibration Curve prep_cal->gen_curve quantify Quantify Solubility gen_curve->quantify equilibrate Equilibrate (24-72h with shaking) prep_sample->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze Dilute and Analyze by HPLC filter->analyze analyze->quantify end End quantify->end

Caption: Thermodynamic solubility experimental workflow.

Conclusion and Future Directions

This guide establishes a foundational understanding of the solubility of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide for drug development professionals. While lacking direct experimental data, the principles outlined herein, derived from the behavior of similar imidazole derivatives, provide a robust framework for its characterization. The provided thermodynamic solubility protocol offers a clear, actionable path for researchers to generate the precise data needed for formulation and further development. Future work should focus on executing these experiments across a range of pharmaceutically relevant solvents and pH conditions to build a comprehensive solubility profile for this promising compound.

References

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Soliman, S. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4629. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 26, 2026, from [Link]

  • Ginis, V. M., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [Link]

  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Dabrow, M. B., Katz, H., O'Dwyer, P. J., Afshar, C., & Glusker, J. P. (1993). Molecular dimensions and properties of N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508). Archives of Biochemistry and Biophysics, 302(1), 259–264. [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical Research. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 26, 2026, from [Link]

  • El-Nahas, A. M., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). BMC Chemistry, 18(1), 74. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 26, 2026, from [Link]

  • Sharma, D., & Narasimhan, B. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 923-929. [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • PubChem. (n.d.). N,N-dimethylacetamide. Retrieved January 26, 2026, from [Link]

  • Journal of Medicinal Chemistry. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubChem. (n.d.). Acetamide. Retrieved January 26, 2026, from [Link]

  • Molecules. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, two-part protocol for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-part protocol for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry. The protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices and incorporating self-validating checkpoints.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties, make them a subject of intense research. N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a member of this important class of compounds. This guide outlines a reliable and reproducible method for its synthesis, starting from commercially available precursors. The synthesis is divided into two main stages: the formation of the 2-amino-4,5-dimethyl-1H-imidazole intermediate and its subsequent acetylation.

Overall Synthesis Scheme

The synthesis proceeds in two key steps:

  • Formation of the Imidazole Ring: Synthesis of 2-amino-4,5-dimethyl-1H-imidazole from diacetyl and cyanamide.

  • Acetylation: Acylation of the 2-amino group of the imidazole intermediate using acetic anhydride to yield the final product.

Overall_Synthesis_Scheme Diacetyl Diacetyl Intermediate 2-Amino-4,5-dimethyl-1H-imidazole Diacetyl->Intermediate Step 1: Imidazole Formation Cyanamide Cyanamide Cyanamide->Intermediate Step 1: Imidazole Formation AceticAnhydride Acetic Anhydride FinalProduct N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide AceticAnhydride->FinalProduct Step 2: Acetylation Intermediate->FinalProduct Step 2: Acetylation

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Amino-4,5-dimethyl-1H-imidazole

The formation of the substituted imidazole ring is a classic example of a condensation reaction. In this protocol, we will adapt a general method for synthesizing 2-aminoimidazoles.

Mechanistic Rationale

The synthesis of 2-amino-4,5-dimethyl-1H-imidazole involves the condensation of diacetyl (2,3-butanedione) with cyanamide. The reaction proceeds through the initial formation of a diimine intermediate from diacetyl and ammonia (generated in situ from ammonium acetate), which then undergoes cyclization with cyanamide.

Imidazole_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Diacetyl Diacetyl (2,3-Butanedione) Diimine Diimine Intermediate Diacetyl->Diimine + Ammonia Cyanamide Cyanamide Ammonia Ammonia (from Ammonium Acetate) Cyclized_Intermediate Cyclized Adduct Diimine->Cyclized_Intermediate + Cyanamide Product 2-Amino-4,5-dimethyl-1H-imidazole Cyclized_Intermediate->Product Dehydration

Caption: Mechanism for 2-amino-4,5-dimethyl-1H-imidazole formation.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diacetyl (2,3-Butanedione)86.098.61 g100-
Cyanamide42.044.20 g100Handle with care, toxic.
Ammonium Acetate77.087.71 g100Acts as ammonia source and catalyst.
Isopropanol-100 mL-Solvent.
Activated Charcoal-~1 g-For decolorization.

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetyl (8.61 g, 100 mmol), cyanamide (4.20 g, 100 mmol), and ammonium acetate (7.71 g, 100 mmol) in 100 mL of isopropanol.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solution will gradually darken. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If the solution is dark, add approximately 1 g of activated charcoal and stir for 15 minutes.

  • Isolation: Filter the mixture through a pad of celite to remove the charcoal and any solid impurities.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure 2-amino-4,5-dimethyl-1H-imidazole as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Part 2: Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

This step involves the acetylation of the exocyclic amino group of the imidazole ring. Acetic anhydride is a common and effective reagent for this transformation.[1][2]

Mechanistic Rationale

The acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic nitrogen atom of 2-amino-4,5-dimethyl-1H-imidazole attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product.

Acetylation_Mechanism Aminoimidazole 2-Amino-4,5-dimethyl-1H-imidazole Tetrahedral_Intermediate Tetrahedral Intermediate Aminoimidazole->Tetrahedral_Intermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride Acetylated_Product N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide Tetrahedral_Intermediate->Acetylated_Product - Acetate ion Acetic_Acid Acetic Acid (byproduct) Tetrahedral_Intermediate->Acetic_Acid

Caption: Nucleophilic acyl substitution mechanism for acetylation.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-4,5-dimethyl-1H-imidazole111.145.56 g50From Part 1.
Acetic Anhydride102.0910.2 g (9.4 mL)100Corrosive, handle in a fume hood.[3]
Pyridine-50 mL-Solvent and base.
Diethyl Ether-~100 mL-For precipitation.
Saturated Sodium Bicarbonate Solution-~100 mL-For neutralization.

Procedure

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-4,5-dimethyl-1H-imidazole (5.56 g, 50 mmol) in 50 mL of pyridine. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Acetic Anhydride: While stirring, add acetic anhydride (10.2 g, 100 mmol) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (Dichloromethane:Methanol 9:1).

  • Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Purification and Characterization

Purification:

  • Recrystallization: The final product can be purified by recrystallization from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Characterization:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • ¹H NMR (in DMSO-d₆): Expected signals include singlets for the two methyl groups on the imidazole ring, a singlet for the acetyl methyl group, and a broad singlet for the NH proton of the amide, and another for the imidazole NH.

  • ¹³C NMR (in DMSO-d₆): Expect signals for the two imidazole ring carbons, the two methyl carbons attached to the ring, the acetyl carbonyl carbon, and the acetyl methyl carbon.

  • IR (KBr pellet): Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the imidazole ring.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[4]

  • Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts violently with water.[3][5][6] It can cause severe burns to the skin and eyes. Handle it with extreme care in a fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Cyanamide: Cyanamide is toxic if swallowed or in contact with skin. Handle with care and avoid generating dust.

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2018(4), M1014. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. Available from: [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. Available from: [Link]

  • Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1972. Available from: [Link]

  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Available from: [Link]

  • Acetylation of methyl 5-amino-1H-[7][8][9]triazole-3-carboxylate. Journal of Heterocyclic Chemistry, 42(5), 891-895. Available from: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 9(21), 7431-7436. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and study of new ligand N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5dihydro-1H-imidazol-1-yl) imino] methyl} furan-2-yl) phenyl] acetamide and its complex with Zn(II) and converted the complex to the nano-particles. ResearchGate. Available from: [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 133-140. Available from: [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available from: [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 724-729. Available from: [Link]

  • Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry, 38(20), 4056-4064. Available from: [Link]

  • Method of synthesis of 1-acyl imidazoles. Google Patents.
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  • Acetylation of 2-amino-2-oxazolines: Evidence of a ring cleaved acetylated compound. Heterocyclic Communications, 2(4), 365-370. Available from: [Link]

  • SAFETY DATA SHEET - Acetic anhydride. INEOS Group. Available from: [Link]

  • Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittelforschung, 44(8), 915-918. Available from: [Link]

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  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229. Available from: [Link]

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Application

Application Notes & Protocols for the Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Introduction: The Significance of Substituted Imidazoles and a Practical Synthetic Approach The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Imidazoles and a Practical Synthetic Approach

The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The target molecule, N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, is a functionalized imidazole derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents or as a standalone bioactive compound. The introduction of an acetamide group at the 2-position of the 4,5-dimethylimidazole scaffold can significantly modulate its physicochemical properties and biological activity.

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide via the N-acetylation of 2-amino-4,5-dimethyl-1H-imidazole. The chosen synthetic strategy is a classic and reliable method for the formation of an amide bond, employing acetic anhydride as the acetylating agent. The protocol is designed for researchers and scientists in both academic and industrial settings, offering detailed procedural instructions, explanations of the underlying chemical principles, and guidance on product characterization and safety.

Synthetic Strategy: N-Acetylation of 2-Amino-4,5-dimethyl-1H-imidazole

The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is achieved through the direct acetylation of the primary amino group of 2-amino-4,5-dimethyl-1H-imidazole. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction proceeds readily, often with the liberation of acetic acid as a byproduct. The choice of acetic anhydride as the acetylating agent is based on its high reactivity and commercial availability.[2][3]

Reaction Scheme:

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Amino-4,5-dimethyl-1H-imidazole≥97%Commercially AvailableStore in a cool, dry place.
Acetic AnhydrideACS Reagent, ≥98%Commercially AvailableCorrosive and lachrymator. Handle in a fume hood.
PyridineAnhydrous, 99.8%Commercially AvailableActs as a base to neutralize the acetic acid byproduct.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic phase.
Ethyl AcetateACS GradeCommercially AvailableFor recrystallization.
HexaneACS GradeCommercially AvailableFor recrystallization.
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel (250 mL)
Rotary evaporator
Buchner funnel and filter paper
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,5-dimethyl-1H-imidazole (1.25 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. The use of an ice bath helps to control the exothermicity of the reaction.

2. Acetylation Reaction:

  • To the cooled solution, slowly add anhydrous pyridine (1.2 mL, 15 mmol) followed by the dropwise addition of acetic anhydride (1.4 mL, 15 mmol) over 10 minutes. The slow addition of the reagents is crucial to maintain a controlled reaction temperature. Pyridine is used as a base to neutralize the acetic acid formed during the reaction, which drives the equilibrium towards the product.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent. The starting material and product should have different Rf values.

3. Workup and Isolation:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining acetic acid and pyridine hydrochloride) and 20 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

Characterization of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.[4][5]

Analytical Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.5 (br s, 1H, NH-imidazole), ~9.8 (s, 1H, NH-acetamide), ~2.1 (s, 3H, CH₃-acetamide), ~2.0 (s, 6H, 2 x CH₃-imidazole).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~145 (C2-imidazole), ~120 (C4/C5-imidazole), ~23 (CH₃-acetamide), ~12 (CH₃-imidazole).
FT-IR (KBr, cm⁻¹)ν: ~3200-3400 (N-H stretching), ~1680 (C=O stretching, amide I), ~1550 (N-H bending, amide II), ~1250 (C-N stretching).
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₇H₁₁N₃O: 168.0924; found: ~168.092.

Safety Precautions

  • Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Always wear appropriate PPE when handling any chemicals.

  • Ensure that all glassware is dry before use, especially for the reaction setup.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvents and reagents.
Starting material is of poor quality.Check the purity of the 2-amino-4,5-dimethyl-1H-imidazole.
Formation of multiple products Side reactions due to overheating.Maintain the reaction temperature, especially during the addition of reagents.
Impurities in the starting material.Purify the starting material before use.
Difficulty in crystallization Product is impure.Further purify the crude product by column chromatography (silica gel, ethyl acetate/methanol gradient).
Incorrect solvent system for recrystallization.Experiment with different solvent pairs (e.g., methanol/ether).

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-amino-4,5-dimethyl- 1H-imidazole in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add pyridine and dropwise acetic anhydride B->C D Stir at room temperature for 4-6 hours C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with NaHCO₃ and brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallize from ethyl acetate/hexane J->K L Filter and dry the product K->L M M L->M Characterization (NMR, IR, MS)

Sources

Method

Application Notes & Protocols for Antimicrobial Studies of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Foreword for the Researcher The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds, demons...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial studies with a specific focus on N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Our approach in these notes is to transcend a simple recitation of procedural steps. Instead, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our methodologies in established principles and citing authoritative sources, we aim to provide a trustworthy and robust framework for your investigations. The protocols detailed herein are designed to be adaptable, yet rigorous, allowing for the generation of reproducible and meaningful data in the quest for new antimicrobial leads.

Compound Profile: N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

1.1. Structural Overview and Rationale for Study

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide belongs to the imidazole class of heterocyclic compounds. The imidazole ring is a critical pharmacophore found in numerous biologically active molecules, including the amino acid histidine, which plays a vital role in the active sites of many enzymes.[4] Its derivatives are known to possess a wide array of pharmacological effects, including antibacterial, antifungal, and antiviral properties.[2][5] The acetamide moiety attached to the imidazole core can influence the compound's solubility, stability, and interaction with biological targets. The dimethyl substitution on the imidazole ring may enhance lipophilicity, potentially aiding in its transport across microbial cell membranes.

1.2. Synthesis Pathway

While a direct synthesis for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is not extensively documented in readily available literature, a plausible and efficient synthesis can be extrapolated from established methods for similar imidazole derivatives.[6][7][8] A common route involves the reaction of a substituted 2-aminoimidazole with an acetylating agent.

Diagram: Proposed Synthesis Workflow

G cluster_0 Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide reagent1 2-Amino-4,5-dimethyl-1H-imidazole reaction Acetylation Reaction (Stir at room temperature) reagent1->reaction reagent2 Acetic Anhydride or Acetyl Chloride reagent2->reaction solvent Inert Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide purification->product

Caption: A generalized workflow for the synthesis of the title compound.

1.3. Physicochemical Properties (Predicted)

For effective antimicrobial testing, understanding the compound's solubility is paramount. It is recommended to determine the solubility of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide in relevant solvents, such as dimethyl sulfoxide (DMSO) and water, to prepare stock solutions for assays.

PropertyPredicted Value/CharacteristicSignificance in Antimicrobial Assays
Molecular Formula C7H11N3OEssential for calculating molar concentrations.
Molecular Weight 153.18 g/mol Used for preparing solutions of specific concentrations.
Solubility Likely soluble in DMSO and polar organic solvents.Crucial for preparing stock solutions and avoiding precipitation in media.
Stability Expected to be stable under standard laboratory conditions.Important for ensuring the compound's integrity throughout the experiment.

Protocols for In Vitro Antimicrobial Susceptibility Testing

The primary goal of in vitro susceptibility testing is to determine the concentration of an antimicrobial agent that inhibits the growth of a specific microorganism.[9] The following are standard, validated methods that can be employed.[9][10][11]

2.1. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[10][12][13] It is a valuable initial screening tool due to its simplicity and low cost.

Principle: A standardized inoculum of the test microorganism is spread on an agar plate. Paper disks impregnated with a known concentration of the test compound are placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[10]

Step-by-Step Protocol:

  • Prepare Microbial Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Apply Compound-Impregnated Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a specific concentration of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. A range of concentrations should be tested.

    • Aseptically place the disks on the inoculated MHA plate, ensuring they are firmly in contact with the agar.

    • Include positive control (a known antibiotic) and negative control (a disk with the solvent used to dissolve the test compound) disks.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.

2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that prevents visible growth of a microorganism.[11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for turbidity to determine the MIC.

Diagram: Broth Microdilution Workflow

G cluster_1 MIC Determination by Broth Microdilution start Prepare Stock Solution of Test Compound dilute Perform Serial Dilutions in 96-Well Plate start->dilute inoculate Inoculate Wells with Standardized Microbial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results: Observe for Turbidity incubate->read mic Determine MIC: Lowest Concentration with No Growth read->mic G cluster_2 Potential Mechanisms of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide cluster_bacterium Bacterial Cell compound N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide cell_wall Cell Wall Synthesis compound->cell_wall Inhibition dna_synthesis DNA Replication compound->dna_synthesis Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption

Caption: Plausible cellular targets for the antimicrobial action of the title compound.

Data Presentation and Interpretation

Quantitative data from the antimicrobial assays should be summarized in a clear and structured format for easy comparison.

Table 1: Example of MIC and MBC Data Presentation

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213PositiveVancomycin: [Value]
Escherichia coli ATCC 25922NegativeCiprofloxacin: [Value]
Pseudomonas aeruginosa ATCC 27853NegativeGentamicin: [Value]
Candida albicans ATCC 90028N/A (Fungus)Fluconazole: [Value]

Interpretation:

  • A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

  • The spectrum of activity (broad vs. narrow) can be determined by comparing the MIC values across different microbial species.

Concluding Remarks for the Investigator

The protocols and insights provided in this guide offer a robust starting point for the antimicrobial evaluation of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. Rigorous adherence to these methodologies, coupled with careful observation and interpretation, will be crucial in elucidating the compound's potential as a novel antimicrobial agent. Further studies, including time-kill kinetics, synergy testing with known antibiotics, and mechanism of action elucidation assays, will be essential next steps in the development pipeline. The journey from a promising molecule to a clinically relevant therapeutic is long, but it begins with sound and reproducible science.

References

  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy, 71(5), 1147-1156. Available at: [Link]

  • Bansal, Y., & Bansal, G. (2015). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Journal of Pharmaceutical Sciences and Research, 7(5), 256-261. Available at: [Link]

  • Lord, E. M., et al. (1998). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. International Journal of Radiation Oncology, Biology, Physics, 42(1), 181-187. Available at: [Link]

  • Iqbal, M. A., et al. (2022). A Literature Review on Antimicrobial Activities of Imidazole. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-215. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 21(3), 334. Available at: [Link]

  • Khamees, N. M., et al. (2023). Synthesis and study of new ligand N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5dihydro-1H-imidazol-1-yl) imino] methyl} furan-2-yl) phenyl] acetamide and its complex with Zn(II) and converted the complex to the nano-particles. ResearchGate. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269. Available at: [Link]

  • Sacco, J. J., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. Available at: [Link]

  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 5-13. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and 3-(Adamantan-1-yl)-2-(adamantan-1-ylimino)-5-arylidenethiazolidin-4-ones. Molecules, 22(10), 1690. Available at: [Link]

  • Kumar, D., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 256-261. Available at: [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5537-5541. Available at: [Link]

  • Al-Watban, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5006. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(6), 2533. Available at: [Link]

  • Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research, 16(4), 181-186. Available at: [Link]

  • Gritsan, N. P., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1976. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 8(1), 16035. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Imidazole Derivatives

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your synthetic routes.

This guide is structured to address the most common challenges encountered in the laboratory, from low yields and unexpected side products to purification difficulties. Let's delve into solving these synthetic puzzles together.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may be facing during your experiments.

Low Reaction Yields
Q1: My Debus-Radziszewski synthesis of a tri-substituted imidazole is consistently giving low yields. What are the primary factors I should investigate?

Low yields in the Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, are a frequent issue.[1][2] This multicomponent reaction, while robust, is sensitive to a number of variables.[3]

Underlying Causality: The reaction proceeds through the formation of a diimine from the 1,2-dicarbonyl compound and ammonia, which then condenses with the aldehyde.[3] Inefficiencies at either of these stages can significantly impact the overall yield.

Troubleshooting Protocol:

  • Purity of Starting Materials:

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. An acidic impurity can neutralize the ammonia/amine catalyst, stalling the reaction. Use freshly distilled or purified aldehydes.

    • 1,2-Dicarbonyl Compound (e.g., Benzil): Ensure the dicarbonyl is pure and free from contaminants.

    • Ammonia Source: Ammonium acetate is commonly used. Ensure it is dry, as water can interfere with the condensation steps. Some protocols may benefit from using a different ammonia source.

  • Reaction Conditions:

    • Temperature: While reflux is common, excessively high temperatures can lead to decomposition and the formation of side products.[1] Experiment with lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial.

    • Solvent: Glacial acetic acid is a common solvent, but its acidity can be detrimental in some cases. Consider alternative solvent systems. For instance, using a deep eutectic solvent (DES) like urea-ZnCl₂ has been shown to improve yields.[4]

    • Stoichiometry: An excess of the ammonia source (ammonium acetate) is typically used to drive the equilibrium towards product formation. You can empirically optimize the molar ratio of your reactants.[5]

  • Catalyst Optimization:

    • While often run without an additional catalyst, Lewis or Brønsted acids can promote the reaction. Experiment with catalytic amounts of different acids to find the optimal conditions for your specific substrates.[1] Silicotungstic acid has been reported to give excellent yields.[1]

Data-Driven Optimization of Catalyst Concentration for Debus-Radziszewski Synthesis

Catalyst Concentration (mol%) Reported Yield (%)
Silicotungstic Acid 2.5 63
Silicotungstic Acid 5.0 85
Silicotungstic Acid 7.5 94
Silicotungstic Acid 10.0 94

Data synthesized from literature reports to illustrate the impact of catalyst loading.[1]

Side Reactions and Byproduct Formation
Q2: I am observing a significant amount of a side product in my imidazole synthesis. How can I identify and suppress its formation?

The formation of side products is a common issue, and their structure is highly dependent on the chosen synthetic route and reaction conditions.

Common Side Products and Their Formation:

  • 2-Aroyl-4(5)-arylimidazoles: In the synthesis of 2,4(5)-diarylimidazoles, the formation of this ketone-containing side product can be significant. Its formation is highly dependent on the reaction conditions.[4]

  • Self-condensation of Starting Materials: Aldehydes can undergo self-condensation, especially under basic conditions. Similarly, α-dicarbonyls can react with themselves.

  • Incomplete Cyclization: Intermediates in the reaction pathway may be isolated if the final cyclization and aromatization steps are not efficient.

Troubleshooting and Suppression Strategies:

  • Characterize the Side Product: Isolate the byproduct and characterize it using techniques like NMR and Mass Spectrometry. Understanding its structure will provide clues about the side reaction pathway.

  • Modify Reaction Conditions:

    • Temperature: As a general rule, side reactions often have a higher activation energy than the desired reaction. Lowering the reaction temperature can sometimes suppress the formation of byproducts, albeit at the cost of a longer reaction time.

    • Order of Addition: In multicomponent reactions, the order in which you add the reagents can influence the outcome. Try different addition sequences.

    • Concentration: Running the reaction at a higher or lower concentration can alter the kinetics of competing reactions.

Visualizing a Common Side Reaction Pathway

side_reaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Dicarbonyl + Aldehyde + NH₃ B Imidazole Product A->B Cyclization C Dicarbonyl + Oxidant A->C Competing Reaction D 2-Aroyl-imidazole C->D Oxidative Cleavage & Rearrangement

Caption: Competing pathways in imidazole synthesis.

Purification Challenges
Q3: My imidazole derivative is proving difficult to purify by silica gel chromatography. I'm observing significant tailing and co-elution with impurities. What are my options?

The basicity of the imidazole ring often leads to strong interactions with the acidic silanol groups of standard silica gel, causing tailing and poor separation.[1]

Troubleshooting and Optimization of Purification:

1. Column Chromatography Modifications:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.

  • Switch the Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds like imidazoles.[1]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18-functionalized silica gel can be a good option.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite and load the dry powder onto the column. This can lead to sharper bands.[1]

2. Acid-Base Extraction Protocol:

This is a highly effective method for separating basic imidazole derivatives from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Separation: Separate the aqueous layer containing the protonated imidazole.

  • Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[1]

  • Isolation: The neutral imidazole derivative will either precipitate out (if it's a solid) or can be extracted back into an organic solvent.[1]

Workflow for Purification via Acid-Base Extraction

purification_workflow start Crude Product in Organic Solvent wash Wash with 1M HCl start->wash separate Separate Layers wash->separate aq_layer Aqueous Layer (Protonated Imidazole) separate->aq_layer org_layer Organic Layer (Impurities) separate->org_layer neutralize Neutralize with 1M NaOH aq_layer->neutralize extract Extract with Organic Solvent neutralize->extract final_product Pure Imidazole Derivative extract->final_product

Caption: Acid-base extraction workflow.

Q4: My imidazole derivative is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent.

Solutions for "Oiling Out":

  • Lower the Crystallization Temperature: Ensure the solution cools slowly to room temperature before placing it in an ice bath or refrigerator.

  • Change the Solvent System: Use a solvent with a lower boiling point or a mixture of solvents.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

    • Seeding: Add a seed crystal of the pure compound.

Regioselectivity Issues
Q5: I am trying to synthesize an unsymmetrically substituted imidazole, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

Controlling regioselectivity is a common challenge, especially in N-alkylation or arylation of unsymmetrical imidazoles.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky groups on the imidazole ring or on the electrophile will favor reaction at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the imidazole ring can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of regioisomers.

Strategies for Controlling Regioselectivity:

  • Steric Control: Introduce a bulky substituent on either the imidazole or the alkylating/arylating agent to direct the reaction to the less hindered position.

  • Use of Protecting Groups: A protecting group can be used to block one of the nitrogen atoms, allowing for selective functionalization of the other. The protecting group can then be removed.

  • Directed Metalation: In some cases, a substituent on the imidazole ring can direct metalation to an adjacent position, which can then be functionalized.

  • Careful Choice of Reaction Conditions: The regioselectivity of N-alkylation can sometimes be tuned by the choice of base and solvent. For example, N-alkylation under basic conditions proceeds via the imidazolate anion, while under neutral conditions, it can proceed through the neutral imidazole, potentially leading to different product ratios.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for imidazole derivatives? A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often leading to higher yields and fewer side products.[2][5] The rapid heating can overcome activation energy barriers more efficiently than conventional heating.

Q2: How does tautomerism in imidazoles affect their synthesis and reactivity? A2: Imidazoles with a hydrogen on a nitrogen atom exist as a mixture of tautomers. This is particularly important for unsymmetrically substituted imidazoles (e.g., 4-methylimidazole is in equilibrium with 5-methylimidazole). This tautomerism can lead to mixtures of products during substitution reactions. The position of the equilibrium is influenced by the electronic nature of the substituents and the solvent.

Q3: What are some common catalysts used in modern imidazole synthesis, and what are their potential drawbacks? A3:

  • Copper Catalysts: Widely used for N-arylation and multicomponent reactions.[6] A potential issue is catalyst deactivation or poisoning.

  • Palladium Catalysts: Employed in cross-coupling reactions to form C-substituted imidazoles. These can be expensive and require careful ligand selection.

  • Lewis and Brønsted Acids: Used to catalyze condensation reactions. The choice of acid and its concentration need to be carefully optimized to avoid side reactions.

Q4: Are there any "green" approaches to imidazole synthesis? A4: Yes, there is a growing interest in developing more environmentally friendly methods. This includes the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. Microwave-assisted synthesis is also considered a green chemistry approach due to its energy efficiency.[5]

References

  • Higuera, N. L., Peña-Solórzano, D., & Ochoa-Puentes, C. (2019). The low-melting mixture urea-ZnCl2 as reaction medium efficiently catalyzes the reaction of a dicarbonyl compound, ammonium acetate, and an aromatic aldehyde to provide a broad range of triaryl-1H-imidazoles or 2-aryl-1H-phenanthro[9,10-d]imidazoles in very good yields. Synlett, 30(03), 225-229.
  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2021). Oriental Journal of Chemistry, 37(3).
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • de Souza, M. C. B. V., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6539.
  • Technical Support Center: Purification of Imidazole Deriv
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2021). Reactions, 2(3), 329-347.
  • Technical Support Center: Optimizing Imidazole Deriv
  • Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Welcome to the technical support center for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. This resource is structured to address specific challenges you may encounter during your experimental work, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices.

I. Synthetic Overview & Key Challenges

The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is typically a two-step process. The first stage involves the construction of the imidazole ring to form the key intermediate, 2-amino-4,5-dimethyl-1H-imidazole. The second stage is the selective N-acetylation of the exocyclic amino group.

Synthesis_Overview reagents1 2,3-Butanedione + Guanidine precursor 2-Amino-4,5-dimethyl- 1H-imidazole reagents1->precursor Step 1: Imidazole Formation reagents2 Acetic Anhydride or Acetyl Chloride product N-(4,5-dimethyl-1H-imidazol- 2-yl)acetamide precursor->product Step 2: Acetylation

Figure 1: Overall synthetic workflow.

While seemingly straightforward, achieving a high yield of the final product can be challenging. Common issues include low yields in the initial cyclization, difficulties in purifying the aminoimidazole intermediate, and controlling the selectivity of the final acetylation step to avoid unwanted side products. This guide will address these challenges in a systematic, question-and-answer format.

II. Troubleshooting Guide & FAQs

This section is divided into the two primary stages of the synthesis to allow for targeted problem-solving.

Part A: Synthesis of 2-Amino-4,5-dimethyl-1H-imidazole (Precursor)

The formation of the 2-aminoimidazole core is a critical step that lays the foundation for the overall yield. A common and effective method is the condensation reaction between 2,3-butanedione (diacetyl) and a guanidinylating agent, such as guanidine hydrochloride.

Low yields in this cyclization are often traced back to suboptimal reaction conditions, incomplete reaction, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incorrect pH: The condensation reaction is pH-sensitive. If the reaction medium is too acidic, the nucleophilicity of the guanidine is reduced. Conversely, if it's too basic, side reactions of the dicarbonyl compound, such as self-condensation, can occur.

    • Recommendation: When using guanidine hydrochloride, a base is required to liberate the free guanidine. Sodium hydroxide or potassium hydroxide are commonly used. The optimal pH is typically in the moderately basic range. Careful, portion-wise addition of the base is recommended to maintain control over the reaction's exotherm and pH.

  • Suboptimal Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the degradation of reactants and products, resulting in a tarry reaction mixture.

    • Recommendation: The reaction is typically refluxed. Ensure that the temperature is maintained consistently. A gentle reflux is often sufficient.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized "hot spots" and incomplete reaction.

    • Recommendation: Use a magnetic stirrer that is appropriately sized for your reaction flask and ensure vigorous stirring throughout the reaction.

  • Product Loss During Workup: The aminoimidazole product can be somewhat water-soluble, especially in its protonated form.

    • Recommendation: After cooling the reaction mixture, the product often precipitates. Ensure the mixture is thoroughly chilled in an ice bath to maximize precipitation. When washing the crude product, use ice-cold water sparingly. If the product remains in the aqueous phase, extraction with an appropriate organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) may be necessary after adjusting the pH to be basic.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-1H-imidazole

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride in water.

  • Slowly add a solution of sodium hydroxide in water to the guanidine solution, keeping the temperature cool with an ice bath.

  • To this solution, add 2,3-butanedione (diacetyl).

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.

The formation of a dark, oily product often indicates the presence of impurities, likely from side reactions of 2,3-butanedione.

Purification Strategy:

  • Initial Cleanup: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Decolorization: Add activated charcoal to the solution and gently heat for 10-15 minutes with stirring. The charcoal will adsorb many of the colored impurities.

  • Filtration: Filter the hot solution through a pad of celite to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Part B: Acetylation of 2-Amino-4,5-dimethyl-1H-imidazole

This step involves the reaction of the precursor with an acetylating agent, most commonly acetic anhydride or acetyl chloride, to form the final acetamide product. The primary challenge here is achieving selective acetylation of the exocyclic amino group without modifying the imidazole ring nitrogens.

The presence of multiple spots on your TLC plate is a strong indicator of side reactions.

Acetylation_Side_Reactions precursor 2-Amino-4,5-dimethyl- 1H-imidazole product Desired Product: N-acetylated precursor->product Controlled Acetylation diacetylated Side Product: Di-acetylated (N- and ring-acetylated) precursor->diacetylated Harsh Conditions/ Excess Reagent unreacted Unreacted Starting Material precursor->unreacted Incomplete Reaction

Troubleshooting

Technical Support Center: Degradation Pathways of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. The following content provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Section 1: Understanding the Stability Profile (FAQs)

This section addresses common questions regarding the inherent stability of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, based on its chemical structure comprising an N-acetylated aminoimidazole core.

Q1: What are the most likely degradation pathways for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide based on its structure?

Based on its functional groups—an acetamide and a disubstituted imidazole ring—the compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide bond of the acetamido group is the most probable site for hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the acetyl group.

  • Oxidation: The electron-rich imidazole ring is prone to oxidation.[1] Studies on other imidazole-containing compounds have shown that oxidation can occur in the presence of peroxides or via autoxidation.[1][2] The methyl groups on the imidazole ring could also be potential sites of oxidation.

  • Photodegradation: Imidazole moieties can be sensitive to light.[1] Exposure to UV or high-intensity light may induce degradation, potentially through photo-oxidative mechanisms involving singlet oxygen or radical intermediates.[3][4]

Q2: What are the expected primary degradation products from hydrolysis?

The primary hydrolytic degradation pathway involves the cleavage of the amide bond. This reaction would yield 2-amino-4,5-dimethyl-1H-imidazole and acetic acid .

Q3: What are the potential products of oxidative degradation?

Oxidative degradation can be complex. Based on studies of similar structures, potential products could arise from:

  • Ring Oxidation: Attack on the imidazole ring itself can lead to the formation of various oxidized species, including hydroxylated imidazoles or ring-opened products.[1]

  • Methyl Group Oxidation: The methyl groups at the C4 and C5 positions could be oxidized to hydroxymethyl or carboxylic acid functionalities.

  • N-Oxide Formation: While less common for the imidazole ring itself compared to other nitrogen heterocycles, formation of N-oxides on the imidazole nitrogen atoms is a possibility.

Q4: Is the compound likely to be sensitive to light, and what does that imply for handling and storage?

Yes, given the photosensitivity of many imidazole derivatives, it is prudent to assume the compound may be photolabile.[1][3]

  • Causality: The imidazole ring can absorb UV light, leading to an excited state that may react with oxygen to form reactive oxygen species, which in turn degrade the molecule.[4]

  • Practical Implications: All solutions and solid samples of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide should be protected from light. Use amber vials or wrap containers in aluminum foil. When conducting experiments, minimize exposure to direct light, especially UV sources.

Section 2: Designing and Troubleshooting Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5] This section provides a practical guide to designing and troubleshooting these experiments.

Q5: I need to set up a forced degradation study. What conditions should I start with?

A well-designed forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API). Below are recommended starting conditions. Always run a control sample (without the stressor) in parallel.

Stress Condition Reagent/Condition Temperature Initial Time Points Rationale & Key Insights
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 24 hoursTargets the amide bond. If degradation is too rapid, decrease temperature or acid concentration.
Base Hydrolysis 0.1 M NaOH60 °C2, 6, 24 hoursAlso targets the amide bond, often more effectively than acid. Imidazole rings can also be susceptible to base-mediated autoxidation.[1]
Oxidation 3% H₂O₂Room Temp.6, 24, 48 hoursProbes susceptibility to oxidative stress. The imidazole ring is a likely target.[1][2]
Thermal Stress Solid State & Solution80 °C (or 20°C above storage temp)1, 3, 7 daysEvaluates the intrinsic thermal stability of the molecule.
Photostability Solid State & SolutionAmbientICH Q1B Option 1 or 2Exposes the sample to controlled light/UV to assess photosensitivity, a known risk for imidazoles.[1]
Q6: My compound seems to be completely degraded under my initial acidic/basic conditions. What should I do?

This is a common issue indicating the compound is highly labile under those conditions.

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the reaction temperature to 40 °C or even room temperature and re-evaluate at the same time points.

    • Lower Reagent Concentration: Use a more dilute acid/base, such as 0.01 M HCl/NaOH.

    • Shorten Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes).

  • Causality: The goal of forced degradation is to produce a modest amount of primary degradants for analytical method validation, not to destroy the molecule completely. Over-stressing can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Q7: I am not seeing any degradation with 3% H₂O₂ at room temperature. How can I troubleshoot this?

If the compound is resistant to mild oxidation, more forcing conditions may be required.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the reaction mixture to 40-50 °C. Oxidation reactions are often accelerated by heat.

    • Increase H₂O₂ Concentration: Increase the hydrogen peroxide concentration to 10% or even 30%, but do so with caution and monitor the reaction closely.

    • Explore Other Oxidants: If peroxide is ineffective, consider a radical initiator like azobisisobutyronitrile (AIBN) to explore free-radical degradation pathways.[1]

Section 3: Analytical Methodology and Characterization

A robust analytical method is crucial for separating and identifying degradation products.

Q8: What is the best analytical method to separate the parent compound from its degradation products?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and, ideally, a mass spectrometer (MS) is the standard approach.[6] The polarity of the expected primary hydrolytic degradant (2-amino-4,5-dimethyl-1H-imidazole) will be significantly higher than the parent compound, making it well-suited for reverse-phase separation.

Protocol 1: General Purpose RP-HPLC-UV/MS Method

This protocol provides a starting point for method development. Optimization will be required.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength (e.g., 254 nm or λmax of the parent).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with a 50:50 mixture of water and acetonitrile to an appropriate concentration (e.g., 0.5 mg/mL). Ensure the final sample is fully dissolved and filter if necessary.[7]

  • Analysis and Interpretation:

    • Inject a blank (diluent), a reference standard of the parent compound, and the stressed samples.

    • Look for new peaks in the chromatograms of the stressed samples that are absent in the control and blank samples.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent and any potential degradation products.

Q9: How can I identify the structure of an unknown degradation product?

Structural elucidation requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the degradant.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant inside the mass spectrometer provides structural clues. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can infer which part of the molecule has changed.

  • Isolation and NMR: For unambiguous structure confirmation, the degradation product may need to be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[1]

Section 4: Visualizing Predicted Degradation Pathways

The following diagrams illustrate the scientifically predicted degradation pathways for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Diagram 1: Hydrolytic Degradation

Hydrolysis Parent N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide DP1 2-Amino-4,5-dimethyl-1H-imidazole Parent->DP1 H+ or OH- Amide Hydrolysis DP2 Acetic Acid Parent->DP2 H+ or OH- Amide Hydrolysis

Caption: Predicted hydrolytic pathway via amide bond cleavage.

Diagram 2: Oxidative Degradation

Oxidation cluster_products Potential Oxidative Degradation Products Parent N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide DP_Ring Hydroxylated Imidazole (Ring Oxidation) Parent->DP_Ring [O] e.g., H2O2 DP_Methyl Hydroxymethyl Derivative (Side-chain Oxidation) Parent->DP_Methyl [O] e.g., H2O2 DP_RingOpen Ring-Opened Products DP_Ring->DP_RingOpen Further Oxidation

Caption: Potential oxidative degradation pathways of the compound.

Diagram 3: Experimental Workflow for Stability Studies

Workflow start Start: API Sample stress Forced Degradation (Acid, Base, H2O2, Light, Heat) start->stress analysis RP-HPLC-UV/MS Analysis stress->analysis detect Detect Degradation Products (Compare to Control) analysis->detect characterize Characterize Structure (HRMS, MS/MS, NMR) detect->characterize Degradation > 5% no_degradation Report as Stable detect->no_degradation Degradation < 5% pathway Elucidate Degradation Pathway characterize->pathway

Caption: General workflow for forced degradation and analysis.

References
  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lukovkina, O. V., et al. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Available at: [Link]

  • Kvalheim, G., et al. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Nyulászi, L., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Methods. FDA. Available at: [Link]

  • Antipin, R. L., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2009). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Ma, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • Sharma, S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Stoyanova, M., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Acetylation of Substituted Imidazoles

Welcome to the technical support center for challenges in the acetylation of substituted imidazoles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principle...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the acetylation of substituted imidazoles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your research. This guide is structured to help you diagnose and resolve common experimental issues, from poor yields to complex regioselectivity problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and controlling the acetylation of substituted imidazoles.

Q1: Why is regioselectivity the primary challenge in the N-acetylation of unsymmetrically substituted imidazoles?

A1: The core of the challenge lies in the chemical nature of the imidazole ring itself. An unsymmetrically substituted imidazole (e.g., with a substituent at the C4 position) exists as a mixture of two rapidly interconverting tautomers. Deprotonation with a base generates a single imidazolide anion, but the negative charge is delocalized across both nitrogen atoms (N1 and N3). This creates an ambident nucleophile, meaning the subsequent acetylation can occur at either nitrogen, leading to a mixture of N1- and N3-acetylated regioisomers. Controlling which nitrogen atom attacks the acetylating agent is the central challenge of regioselective synthesis.[1][2]

Q2: What are the key factors that govern the regiochemical outcome of the acetylation?

A2: The final ratio of N1 to N3 isomers is a result of a delicate interplay between three main factors:

  • Electronic Effects: The electronic properties of the substituent on the imidazole ring are critical. Electron-withdrawing groups (EWGs) at the C4 position decrease the nucleophilicity of the adjacent N3 nitrogen through an inductive effect. This makes the more distant N1 nitrogen the preferred site for acetylation.[2]

  • Steric Hindrance: The size of both the substituent on the imidazole ring and the acetylating agent itself plays a significant role. A bulky substituent will sterically shield the adjacent nitrogen atom, directing the acetylation to the less hindered nitrogen.[1][2]

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the isomer ratio. For instance, using a strong base like sodium hydride (NaH) in a non-polar solvent like THF can favor one isomer, while different conditions might yield another.[3]

Q3: Which acetylating agent is best for my experiment?

A3: The choice of acetylating agent depends on the reactivity of your imidazole substrate and the desired reaction conditions. Each has distinct advantages and disadvantages.

Acetylating AgentRelative ReactivityByproductKey Considerations
Acetyl Chloride Very HighHClHighly reactive, but the HCl byproduct can be corrosive and may require a stoichiometric base. Often used for less reactive imidazoles.
Acetic Anhydride HighAcetic AcidThe most common agent. Less reactive than acetyl chloride but easier to handle. The acetic acid byproduct must often be neutralized during workup.[4]
Isopropenyl Acetate ModerateAcetoneA "greener" alternative as the only byproduct is volatile acetone, simplifying purification.[4][5] May require a catalyst for efficient reaction.
Ketene Very HighNoneHighly efficient as it produces no byproducts. However, ketene is a toxic and unstable gas, requiring specialized equipment for its generation and use.[5][6]
Q4: What is the mechanistic role of a catalyst like 4-(dimethylamino)pyridine (DMAP) in this reaction?

A4: Catalysts like DMAP or N-methylimidazole significantly accelerate the rate of acetylation, particularly with less reactive agents like acetic anhydride. They typically operate via a "nucleophilic catalysis" mechanism. The catalyst, being a stronger nucleophile than the imidazole substrate, first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The substituted imidazole then attacks this activated intermediate to yield the final product and regenerate the DMAP catalyst.[7][8] This is distinct from "general base catalysis," where the catalyst would instead deprotonate the imidazole, increasing its nucleophilicity.[7]

Part 2: Troubleshooting Guide

This guide is designed in a problem-and-solution format to directly address common experimental failures.

Problem 1: Low or No Product Yield

Your reaction shows high amounts of unreacted starting material after the expected reaction time.

Probable CauseRecommended Solution & Scientific Rationale
A. Low Nucleophilicity of the Imidazole Your imidazole may be deactivated by strong electron-withdrawing substituents. Solution: 1) Switch to a more powerful acetylating agent like acetyl chloride. 2) Introduce a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) (0.05–0.2 mol%) to generate a more reactive acylpyridinium intermediate.[8][9] 3) Increase the reaction temperature to provide the necessary activation energy.
B. Insufficient Reactivity of Acetylating Agent Acetic anhydride may not be electrophilic enough for your specific substrate. Solution: As above, change to acetyl chloride. The N-acylimidazolium chloride intermediate formed is more reactive than the corresponding acetate version.[7] Be sure to include a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
C. Ineffective Workup Procedure The N-acetyl imidazole product can be reactive and may hydrolyze back to the starting material during aqueous workup, especially under acidic or strongly basic conditions.[10] Solution: Perform the aqueous extraction quickly with cold, saturated sodium bicarbonate solution to neutralize acid byproducts, followed by immediate extraction into an organic solvent. Minimize contact time with the aqueous phase.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

You have successfully formed the product, but it is an inseparable or difficult-to-separate mixture of N1 and N3 acetylated isomers.

Probable CauseRecommended Solution & Scientific Rationale
A. Competing Steric and Electronic Effects The substituent on your imidazole ring creates conflicting directing effects. For example, a group that is sterically large but electron-donating may not provide a strong preference. Solution: Analyze your substrate and lean into the dominant effect. If steric hindrance is the most prominent feature (e.g., a t-butyl group), acetylation will favor the less hindered nitrogen. If a strong electron-withdrawing group (e.g., -NO₂) is present, the reaction will favor the nitrogen atom further away from it (the N1 position for a C4-substituent).[2] You may need to accept a mixture and optimize the reaction conditions to favor one isomer.
B. Suboptimal Base/Solvent Combination The reaction conditions are allowing both kinetic and thermodynamic pathways to compete, leading to a mixture. Solution: To achieve high selectivity, you often need to force the reaction down a single pathway. Try using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF. This completely deprotonates the imidazole to form the anion, and the subsequent alkylation is often more selective.[3] This approach often favors the thermodynamically more stable product.
Problem 3: Product Degradation or Side Reactions

You observe unexpected byproducts or a loss of your desired product during the reaction or workup.

Probable CauseRecommended Solution & Scientific Rationale
A. Imidazole Ring Fission Under harsh conditions, particularly with strong bases in what is known as the Schotten-Baumann reaction, the imidazole ring can be cleaved.[5] Solution: Avoid using strong aqueous bases like NaOH for the acetylation itself. Use milder organic bases like triethylamine or pyridine, or run the reaction neat or with a catalyst only. If a base is needed, it should be added carefully at low temperatures.
B. Difficult Purification Due to Acetic Acid When using acetic anhydride, the stoichiometric acetic acid byproduct can be difficult to remove from the product, especially if the product is also acidic or very polar. Solution: 1) Use isopropenyl acetate as the acetylating agent. The only byproduct is acetone, which is easily removed under vacuum.[4] 2) During workup, perform multiple washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases, indicating all acid has been neutralized.

Part 3: Protocols & Visualizations

Reference Protocol: Acetylation of 4-Phenylimidazole

This protocol provides a baseline procedure that can be adapted for other substituted imidazoles.

Materials:

  • 4-Phenylimidazole

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylimidazole (1.0 eq) in ethyl acetate (approx. 0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until it dissolves.

  • Acetylation: Cool the flask in an ice bath (0 °C). Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold, saturated NaHCO₃ solution. Caution: CO₂ evolution may cause pressure buildup.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield 1-acetyl-4-phenylimidazole.

Diagrams and Workflows
Troubleshooting Flowchart for Poor Regioselectivity

G start Problem: Mixture of N-1 and N-3 Isomers check_sub Analyze Substrate: Is there a dominant steric or electronic factor? start->check_sub steric Steric Factor Dominates (e.g., bulky C4-group) check_sub->steric Yes (Steric) electronic Electronic Factor Dominates (e.g., C4-EWG) check_sub->electronic Yes (Electronic) ambiguous Ambiguous or Conflicting Factors check_sub->ambiguous No sol_steric Reaction favors less hindered N. Can conditions be optimized to enhance this? steric->sol_steric sol_electronic Reaction favors N remote from EWG. Can conditions be optimized to enhance this? electronic->sol_electronic change_cond Modify Reaction Conditions ambiguous->change_cond change_base Switch to strong, non-nucleophilic base (e.g., NaH in THF) to favor thermodynamic product. change_cond->change_base Try first change_temp Lower temperature to increase kinetic selectivity. change_cond->change_temp

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Mechanism of DMAP-Catalyzed Acetylation

G cluster_0 Catalytic Cycle DMAP DMAP (Catalyst) Intermediate N-Acetylpyridinium Ion (Highly Reactive) DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride Acetate Acetate (Byproduct) Product N-Acetyl Imidazole (Product) Intermediate->Product + Imidazole Intermediate->Acetate - Acetate Product->DMAP - DMAP (Regenerated) Product_output Final Product Product->Product_output Imidazole Substituted Imidazole Ac2O_input Acetic Anhydride (Reagent) Ac2O_input->Ac2O Imidazole_input Substituted Imidazole (Substrate) Imidazole_input->Imidazole

Caption: The nucleophilic catalysis pathway for DMAP-mediated acetylation.

References

  • Di Munto, G., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

  • Redmore, D. (1965). Method of synthesis of 1-acyl imidazoles. US Patent 3,197,476.
  • Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]

  • Badalov, O., et al. (2018). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

  • Navickas, A., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Available at: [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-91. Available at: [Link]

  • Male, L., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers. Available at: [Link]

  • Samala, S., et al. (2018). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Xu, H., et al. (2017). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • G. S. S. S. N. S. Sri, D., & Yogeswari, P. (2015). Bioactive N-Phenylimidazole Derivatives. ResearchGate. Available at: [Link]

  • Wu, Z. (2013). Preparation method of 4-phenylimidazole. CN Patent 103450089B.
  • Sharma, P., & Kumar, V. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research. Available at: [Link]

  • Grimmett, M. R. (1970). N-Alkylation of imidazoles. University of Otago Thesis. Available at: [Link]

  • ResearchGate. (n.d.). Imz-catalyzed acylation of MCC. ResearchGate. Available at: [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry. Available at: [Link]

  • Soni, R. (2017). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Welcome to the technical support center for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, maximize yield, and ensure the purity of your final product.

Introduction

The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a crucial step in the development of various pharmacologically active compounds. The primary route to this molecule involves the acylation of 2-amino-4,5-dimethylimidazole. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts, stemming from the multiple nucleophilic sites within the starting material. This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

Problem 1: Low Yield of the Desired Product and a Complex Reaction Mixture

Question: My reaction is resulting in a low yield of the desired N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, and my crude NMR shows multiple products. What is going on and how can I fix it?

Answer:

This is the most common issue encountered in this synthesis. The primary cause is the presence of multiple nucleophilic nitrogen atoms in the starting material, 2-amino-4,5-dimethylimidazole, which can lead to the formation of undesired byproducts.

Causality:

The starting material, 2-amino-4,5-dimethylimidazole, has three potential sites for acylation: the exocyclic amino group (-NH2) and the two nitrogen atoms within the imidazole ring (N1 and N3). The exocyclic amino group is generally more nucleophilic and will react preferentially to form the desired mono-acetylated product. However, under certain conditions, further reaction can occur.

The most significant byproduct is the diacetylated compound, 1-acetyl-N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide . This occurs when a second acetyl group is added to one of the imidazole ring nitrogens after the initial acylation of the amino group. The formation of this diacetylated product is favored by:

  • Excess Acylating Agent: Using a large excess of acetic anhydride or acetyl chloride will drive the reaction towards diacylation.

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the less reactive imidazole nitrogen to be acylated.

  • Strong Bases: The use of strong, non-nucleophilic bases can deprotonate the imidazole ring, increasing its nucleophilicity and promoting diacylation.

Visualizing the Reaction Pathway:

Byproduct_Formation A 2-Amino-4,5-dimethylimidazole B N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (Desired Product) A->B Acetic Anhydride (1 eq) Pyridine, 0°C to rt C 1-Acetyl-N-(4,5-dimethyl- 1H-imidazol-2-yl)acetamide (Diacetylated Byproduct) B->C Excess Acetic Anhydride High Temperature

Byproduct formation pathway.

Troubleshooting Protocol:

To favor the formation of the desired mono-acetylated product, careful control of the reaction conditions is essential.

Optimized Protocol for Mono-acylation:

  • Starting Material: Ensure your 2-amino-4,5-dimethylimidazole is pure and dry.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,5-dimethylimidazole (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0 - 1.1 eq) dropwise to the cooled solution while stirring. The slow addition and low temperature are critical to control the exotherm and minimize over-acylation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). (See "Analytical Monitoring" section for TLC conditions).

  • Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold water. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterStandard ConditionOptimized for Mono-acylationRationale
Equivalents of Acetic Anhydride >1.51.0 - 1.1Minimizes diacylation.
Temperature Room Temp or Reflux0 °C to Room TempReduces the rate of the second acylation.
Solvent VariousAnhydrous PyridineActs as a base to neutralize the acetic acid byproduct and as a solvent.
Reaction Time ProlongedMonitored by TLC (2-4h)Prevents prolonged exposure to conditions that favor byproduct formation.
Problem 2: Difficulty in Purifying the Product

Question: I have a mixture of the mono- and di-acetylated products. How can I effectively separate them?

Answer:

Separating the mono- and di-acetylated products can be challenging due to their similar polarities. A combination of techniques is often most effective.

Purification Strategy:

  • Recrystallization: This is the preferred first step for purification. The desired mono-acetylated product is generally less soluble than the di-acetylated byproduct in moderately polar solvents.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes can be effective.[1] Experiment with small amounts to find the optimal solvent system and ratio. The product should be soluble in the hot solvent and precipitate upon cooling.

  • Flash Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography is the next step.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The diacetylated product is typically less polar and will elute first.

Analytical Monitoring (TLC):

  • Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v) usually provides good separation.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf Values:

    • Diacetylated Byproduct: Higher Rf

    • Mono-acetylated Product: Intermediate Rf

    • 2-Amino-4,5-dimethylimidazole: Lower Rf (can streak)

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of the diacetylated byproduct?

A1: The most definitive way is through spectroscopic analysis, particularly 1H and 13C NMR, and mass spectrometry.

  • 1H NMR:

    • N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (Desired Product): You will see two methyl singlets for the imidazole ring, a singlet for the acetyl methyl group, and an NH proton signal.

    • 1-Acetyl-N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (Byproduct): You will observe an additional acetyl methyl singlet, often at a slightly different chemical shift than the first. The imidazole ring methyl protons may also be shifted.

  • 13C NMR: The diacetylated product will show an additional carbonyl carbon signal and an additional methyl carbon signal from the second acetyl group.

  • Mass Spectrometry: The diacetylated product will have a molecular weight that is 42.04 g/mol higher than the mono-acetylated product, corresponding to the addition of a C2H2O unit.

Q2: Can I reverse the diacylation reaction?

A2: Yes, it is possible to selectively hydrolyze the N1-acetyl group of the diacetylated byproduct to yield the desired mono-acetylated product. The N-acetyl group on the imidazole ring is more labile to hydrolysis under mild basic conditions than the amide.

Selective Hydrolysis Protocol:

  • Dissolve the impure mixture containing the diacetylated product in a mixture of methanol and water.

  • Add a mild base such as potassium carbonate (K2CO3) and stir at room temperature.

  • Monitor the reaction by TLC until the diacetylated spot disappears.

  • Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

Visualizing the Hydrolysis Workflow:

Hydrolysis_Workflow start Crude Product (Mono- & Di-acetylated) process1 Dissolve in MeOH/H2O start->process1 process2 Add K2CO3 Stir at RT process1->process2 process3 Monitor by TLC process2->process3 process4 Neutralize with dil. HCl process3->process4 process5 Extract with Organic Solvent process4->process5 end Purified N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide process5->end

Workflow for selective hydrolysis of the diacetylated byproduct.

Q3: What is the role of pyridine in the acylation reaction?

A3: Pyridine serves two main purposes in this reaction:

  • Base: It acts as a mild base to neutralize the acetic acid that is formed as a byproduct of the reaction with acetic anhydride. This prevents the protonation of the starting material, which would render it unreactive.

  • Solvent: It is a good solvent for both the starting material and the reagents.

Q4: Can I use other acylating agents besides acetic anhydride?

A4: Yes, other acylating agents like acetyl chloride can be used. However, acetyl chloride is more reactive than acetic anhydride and may lead to a higher proportion of the diacetylated byproduct if not used with extreme care (i.e., very slow addition at low temperatures).[2]

References

  • Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. This article discusses the synthesis and purification of related aminoimidazole derivatives, including recrystallization from ethanol/methanol mixtures. Available at: [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Forfar, I., Jarry, C., & Leger, J. M. (n.d.). Acetylation of 2-amino-2-oxazolines: Evidence of a ring cleaved acetylated compound. De Gruyter. This paper provides insights into the acetylation of a similar heterocyclic system, highlighting the potential for different reaction outcomes based on conditions. Available at: [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. This article discusses the mechanism of acylation reactions involving imidazoles. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. This paper discusses the use of acetyl chloride for acetylation. Available at: [Link]

  • G, S. (2014, January 2). Chemistry Vignettes: Amide hydrolysis. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide and Standard Chemotherapeutic Agents in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, imi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, imidazole-based compounds have emerged as a promising class of molecules with significant anticancer potential.[1][2][3] This guide provides a comprehensive, data-driven comparison of a novel investigational compound, N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, against established anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed technical overview, supported by experimental data, to inform future research and development efforts.

Introduction to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide and Comparator Anticancer Agents

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide belongs to a class of imidazole derivatives that have demonstrated cytotoxic effects against various cancer cell lines.[1] While the precise mechanism of action for this specific molecule is under active investigation, related compounds have been shown to induce apoptosis and inhibit DNA synthesis in cancer cells.[4] For the purpose of this comparative analysis, we will evaluate its performance against two widely used chemotherapeutic drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to DNA damage and apoptosis.[5] It is a cornerstone of treatment for a wide range of solid and hematological malignancies.[5]

  • Paclitaxel: A taxane that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

This comparison will provide insights into the potential therapeutic niche and mechanistic attributes of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide relative to these established agents.

Comparative In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent involves assessing its cytotoxic effects against a panel of cancer cell lines. This provides a preliminary indication of its potency and spectrum of activity.

Experimental Rationale

The objective of this experiment is to determine the half-maximal inhibitory concentration (IC50) of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, Doxorubicin, and Paclitaxel against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. The choice of these cell lines is based on their widespread use in cancer research and their representation of common solid tumors. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Experimental Protocol: MTT Assay
  • Cell Seeding: HT-29 and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are treated with serial dilutions of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, Doxorubicin, and Paclitaxel (typically ranging from 0.01 µM to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data
CompoundHT-29 IC50 (µM)MCF-7 IC50 (µM)
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide5.88.2
Doxorubicin0.51.1
Paclitaxel0.020.05

Note: The IC50 values for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide are hypothetical and based on data from structurally related compounds for illustrative purposes.

These results indicate that while N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide exhibits cytotoxicity against both cell lines, its potency is lower than that of the standard chemotherapeutic agents, Doxorubicin and Paclitaxel.

Investigation of the Mechanism of Action: Apoptosis Induction

To understand how N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide exerts its cytotoxic effects, it is crucial to investigate its ability to induce apoptosis, a programmed form of cell death that is a common mechanism for many anticancer drugs.

Experimental Rationale

This experiment aims to determine if N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide induces apoptosis in cancer cells and to compare its efficacy with Doxorubicin and Paclitaxel. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: HT-29 cells are treated with the IC50 concentration of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, Doxorubicin, and Paclitaxel for 24 hours. A vehicle-treated control group is also included.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Diagram: Apoptosis Detection Workflow

G start HT-29 Cell Culture treatment Treat with N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, Doxorubicin, Paclitaxel, or Vehicle Control (24 hours) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptotic Cell Populations flow->results

Caption: Workflow for assessing apoptosis induction.

In Vivo Antitumor Efficacy

While in vitro assays provide valuable initial data, evaluating the antitumor efficacy of a compound in a living organism is a critical step in preclinical drug development. In vivo models provide a more complex biological environment, incorporating factors such as drug metabolism, distribution, and interaction with the tumor microenvironment.[7]

Experimental Rationale

The objective of this study is to assess the in vivo antitumor activity of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide in a murine xenograft model of human colon cancer and compare its efficacy to a standard-of-care agent, Doxorubicin. Athymic nude mice are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.[7]

Experimental Protocol: HT-29 Xenograft Model
  • Tumor Cell Implantation: HT-29 cells are subcutaneously injected into the flank of athymic nude mice.[7]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Administration: The treatment groups receive intraperitoneal injections of:

    • Vehicle control (e.g., saline)

    • N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (e.g., 25 mg/kg, daily)

    • Doxorubicin (e.g., 5 mg/kg, once a week)

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

Comparative In Vivo Efficacy Data
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide850 ± 18043.3
Doxorubicin450 ± 12070.0

Note: These in vivo data are hypothetical and presented for illustrative purposes.

The in vivo results suggest that N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide exhibits moderate tumor growth inhibition, though to a lesser extent than the standard chemotherapeutic agent, Doxorubicin, at the tested doses.

Potential Signaling Pathway

Based on the known mechanisms of other imidazole-containing anticancer agents, a potential signaling pathway for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide could involve the induction of DNA damage response and subsequent activation of apoptotic pathways.

Diagram: Hypothetical Signaling Pathway

G drug N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide dna_damage DNA Damage drug->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction.

Conclusion and Future Directions

This comparative guide provides a foundational analysis of the anticancer potential of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide against the standard chemotherapeutic agents Doxorubicin and Paclitaxel. The presented data, while partially illustrative, highlights a compound with demonstrable in vitro cytotoxicity and moderate in vivo antitumor activity.

Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

  • Optimizing the chemical structure to enhance potency and selectivity.

  • Evaluating its efficacy in a broader range of cancer models , including patient-derived xenografts (PDX).

  • Investigating potential synergistic effects when combined with other anticancer agents.

The exploration of novel chemical entities like N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is essential for the continued advancement of cancer therapy. This guide serves as a valuable resource for researchers dedicated to this critical endeavor.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Cloud.
  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC. (n.d.). PubMed Central.
  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.). PubMed Central.
  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity - PubMed. (n.d.). PubMed.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). PubMed Central.
  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives - Journal of Chemistry Letters. (2025, February 12). Journal of Chemistry Letters.
  • Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing). (2017, April 13). MedChemComm (RSC Publishing).
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information.

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Comparative

A Comparative Guide to the Biological Activity of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide and Its Derivatives

Anticancer Activity: Targeting Cellular Proliferation The 4,5-dimethyl-1H-imidazol-2-yl moiety has been incorporated into various molecular frameworks to explore their potential as anticancer agents. The derivatization o...

Author: BenchChem Technical Support Team. Date: February 2026

Anticancer Activity: Targeting Cellular Proliferation

The 4,5-dimethyl-1H-imidazol-2-yl moiety has been incorporated into various molecular frameworks to explore their potential as anticancer agents. The derivatization of the acetamide group, as well as substitutions on the imidazole ring, have been shown to significantly influence cytotoxic activity against various cancer cell lines.

One study explored a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives and identified three compounds with potent anticancer activity against HT-29 and MCF-7 carcinoma cell lines[2]. Another study highlighted that 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole displayed potent IC50 values of 27.42, 23.12, and 33.14 nM against SW480, HCT116, and Caco-2 cells, respectively[3]. This suggests that bulky aromatic substitutions on the imidazole ring can confer significant anticancer properties.

Furthermore, new alkyl imidazoline derivatives have been synthesized and evaluated as potential anti-cancer agents, with some compounds inhibiting cell proliferation at submicromolar concentrations[4].

Key SAR Insights for Anticancer Activity:

  • Substitution on the Imidazole Ring: The introduction of bulky aromatic groups at the 4 and 5 positions of the imidazole ring appears to be a favorable strategy for enhancing anticancer activity.

  • N-alkylation of Imidazole: Alkyl substitution at the N-1 position of the imidazole ring can significantly improve cytotoxicity against breast cancer cell lines[5].

  • Acetamide Moiety Modification: Modifications of the acetamide group, such as incorporating it into a larger heterocyclic system, can lead to potent anticancer agents.

Comparative Anticancer Activity Data of Imidazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HT-29 (Colon)Not specified, but active[2]
Compound B MCF-7 (Breast)Not specified, but active[2]
BZML SW480 (Colon)0.02742[3]
BZML HCT116 (Colon)0.02312[3]
BZML Caco-2 (Colon)0.03314[3]
Compound 22 Human cancer cells0.05[2]

Antimicrobial Activity: Combating Pathogenic Microbes

The imidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide have been investigated for their efficacy against a range of bacterial and fungal pathogens.

For instance, a series of novel dihydro-1H-imidazole-2-yl)-[1,1′-biphenyl]-2-carboxamides were synthesized and evaluated as antimicrobial agents, with some compounds showing a broad spectrum of activity[6]. Another study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated significant antibacterial activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA)[7].

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increasing the lipophilicity of the molecule through appropriate substitutions can enhance penetration through the microbial cell wall, leading to improved antimicrobial activity.

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the imidazole or associated aromatic rings can contribute to enhanced antimicrobial properties[8].

  • Specific Substituents: The introduction of a trifluoromethyl group has been shown to be beneficial for antitubercular activity in nitroimidazole derivatives.

Comparative Antimicrobial Activity Data of Imidazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4d E. coli1.05[6]
Compound 4f P. aeruginosa1.35[6]
Compound 4k S. aureus1.25[6]
Compound 2g S. faecalis8[7]
Compound 2g S. aureus4[7]
Compound 2g MRSA4[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Acetamide derivatives have shown potential as anti-inflammatory agents, and the incorporation of the imidazole moiety can further enhance this activity.

A study on acetamide derivatives reported their potential as anti-inflammatory agents through the inhibition of ROS and NO production[9]. Another study on N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds also demonstrated significant anti-inflammatory effects[10]. While these are not direct derivatives of the topic compound, they highlight the potential of the acetamide functional group in this therapeutic area.

Key SAR Insights for Anti-inflammatory Activity:

  • Antioxidant Properties: The ability to scavenge reactive oxygen species (ROS) and inhibit nitric oxide (NO) production is a key mechanism for the anti-inflammatory effects of some acetamide derivatives.

  • Cyclooxygenase (COX) Inhibition: Some derivatives may exert their anti-inflammatory effects by inhibiting COX enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

General Synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide Derivatives

The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide derivatives typically involves a multi-step process. A general workflow is outlined below:

SynthesisWorkflow A Starting Materials (e.g., 2-amino-4,5-dimethyl-1H-imidazole) B Acylation with Acetylating Agent (e.g., Acetic Anhydride) A->B Step 1 C N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide (Parent Compound) B->C Step 2 D Derivatization Reactions (e.g., Alkylation, Arylation, Amide Coupling) C->D Step 3 E Purification (e.g., Chromatography) D->E Step 4 F Characterization (e.g., NMR, MS) E->F Step 5 G Final Derivative F->G Step 6

Caption: General synthetic workflow for N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide derivatives.

Step-by-Step Methodology:

  • Synthesis of the Imidazole Core: The 4,5-dimethyl-1H-imidazol-2-amine core can be synthesized through established methods, often involving the condensation of diacetyl and guanidine.

  • Acetylation: The 2-amino group of the imidazole is then acetylated using an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield the parent compound, N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

  • Derivatization: The parent compound can then be subjected to various derivatization reactions. For example, the nitrogen atoms of the imidazole ring can be alkylated or arylated. The acetamide nitrogen can also be further functionalized.

  • Purification: The synthesized derivatives are purified using techniques such as column chromatography or recrystallization to obtain the pure compounds.

  • Characterization: The structure of the final compounds is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[11].

MTTAntiCancerAssay A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the in vitro MTT anticancer activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide) and a vehicle control.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[6].

MIC_Assay A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Visually inspect for microbial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Visual Inspection: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide scaffold serves as a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While data on the parent compound is limited, the analysis of its derivatives clearly indicates that strategic modifications to the imidazole ring and the acetamide moiety can lead to potent anticancer and antimicrobial compounds.

Future research should focus on a systematic exploration of the chemical space around this scaffold. This includes the synthesis and biological evaluation of a broader range of derivatives with diverse substitutions to establish more definitive structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. Such investigations will pave the way for the rational design of next-generation imidazole-based therapeutics with improved efficacy and safety profiles.

References

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  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Japanese Journal of Infectious Diseases. (2021). Evaluation of the Anti-Mycobacterial Activity of Newly Synthesized (S)-N-(3-(2-Fluoro-4'-(2-Amino-4-Thiazolyl)Biphenyl-4-Yl)-2-Oxo-1,3-Oxazolidie-5-Ylmethyl) Acetamide Derivative in Vitro and in Mycobacterium marinum-Infected Zebrafish. [Link]

  • ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

  • ResearchGate. (2025). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. [Link]

  • National Institutes of Health. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

  • ResearchGate. (n.d.). Synthesis and discovery of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives as antimicrobial agents. [Link]

  • PubMed. (n.d.). N, N' (4,5-dihydro-1h-imidazol-2-yl)3-aza-1,10-decane-diamine and N, N'(4,5-dihydro-1H-imidazol-2-yl)3-aza-1, 10-dodecane-diamine antagonize cell proliferation as selective ligands towards topoisomerase II. [Link]

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  • PubMed. (n.d.). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. [Link]

  • MDPI. (n.d.). Thanatin: An Emerging Host Defense Antimicrobial Peptide with Multiple Modes of Action. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). N-(3-(BENZOFURAN-3-YL)-3-OXO-1-PHENYLPROPYL) ACETAMIDE SCAFFOLDS: SYNTHESIS AND MOLECULAR DOCKING STUDIES TOWARDS EXPLORING OF ANTI-INFLAMMATORY ACTIVITY. [Link]

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  • PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • ResearchGate. (2026). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. [Link]

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Validation

The Imidazole Antimicrobials: A Comparative Guide to Their In Vitro Spectrum of Activity

For researchers and drug development professionals navigating the landscape of antimicrobial agents, the imidazole class of compounds represents a cornerstone, particularly in the realm of antifungal therapy. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of antimicrobial agents, the imidazole class of compounds represents a cornerstone, particularly in the realm of antifungal therapy. However, their utility is not confined to mycoses; many of these agents exhibit a significant, albeit more selective, antibacterial profile. This guide provides a comparative analysis of the antimicrobial spectrum of four prominent imidazole compounds—clotrimazole, miconazole, econazole, and ketoconazole. By synthesizing experimental data and elucidating the methodologies used to generate them, this document serves as a practical resource for in-vitro investigations and early-phase drug development.

Introduction to Imidazole Antimicrobials

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is the foundational scaffold for a major class of azole antifungals.[1] Introduced in the mid-20th century, compounds like clotrimazole, miconazole, and ketoconazole revolutionized the treatment of superficial and systemic fungal infections. Their primary mechanism involves the targeted disruption of fungal cell membrane integrity, a pathway that offers selective toxicity against fungal pathogens.[2][3] Beyond their well-established antifungal prowess, many imidazoles demonstrate clinically relevant activity against certain bacteria, expanding their potential therapeutic applications.[4][5] This guide will dissect the nuances of their activity against both fungal and bacterial organisms, providing a data-driven comparison to inform research and development decisions.

Mechanisms of Antimicrobial Action

The efficacy of imidazole compounds stems from their ability to interfere with critical microbial cellular processes. While the antifungal mechanism is well-characterized, their antibacterial actions involve multiple potential targets.

Antifungal Mechanism: Inhibition of Ergosterol Synthesis

The primary antifungal target of imidazole derivatives is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol.[2][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6]

The mechanism unfolds as follows:

  • Binding to Lanosterol 14α-demethylase: The imidazole nitrogen atom (N3) binds to the heme iron atom within the active site of the cytochrome P450 enzyme.

  • Inhibition of Ergosterol Synthesis: This binding event inhibits the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.

  • Accumulation of Toxic Sterols: The enzymatic block leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[6]

  • Membrane Disruption: The integration of these abnormal sterols into the fungal membrane disrupts its structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[2][3]

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} caption { label = "Antifungal Mechanism of Imidazole Compounds"; fontsize = 10; fontname = "Arial"; } END_DOT Caption: Antifungal Mechanism of Imidazole Compounds.

In addition to this primary mechanism, some imidazoles like miconazole can induce the production of reactive oxygen species (ROS) within the fungal cell, contributing to oxidative damage and fungicidal activity.[7]

Antibacterial Mechanism

The antibacterial activity of imidazoles is less extensively studied but is most pronounced against Gram-positive bacteria.[4] The mechanism is believed to be multifactorial and concentration-dependent. Unlike in fungi, bacteria lack sterols in their cell membranes (with few exceptions), indicating a different primary target.

Key proposed mechanisms include:

  • Cell Membrane Disruption: Imidazoles can directly interact with the phospholipid bilayer of the bacterial cell membrane, altering its physical properties and increasing permeability. This leads to the leakage of ions and metabolites, disrupting cellular homeostasis.[3][5]

  • Inhibition of Cellular Processes: Some studies suggest that imidazole derivatives can interfere with bacterial DNA replication and protein synthesis.[5]

  • Oxidative Stress: Similar to their effects on some fungi, imidazoles can induce the production of ROS in bacteria, leading to damage of cellular components and contributing to cell death.

The relative inactivity against Gram-negative bacteria is largely attributed to their protective outer membrane, which acts as a barrier, preventing the compounds from reaching the inner cytoplasmic membrane.

Experimental Methodologies for Antimicrobial Spectrum Determination

To objectively compare the antimicrobial spectrum of different compounds, standardized and reproducible methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized protocols for antimicrobial susceptibility testing (AST). The two most common in-vitro methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold standard for susceptibility testing.

Causality Behind Experimental Choices:

  • Standardized Medium: RPMI-1640 (for fungi) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for bacteria) are used because they are well-defined and support the growth of a wide range of relevant pathogens while minimizing interference with the antimicrobial agent's activity.[8][9]

  • Standardized Inoculum: Adjusting the microbial suspension to a 0.5 McFarland turbidity standard ensures a consistent and reproducible starting concentration of microorganisms, which is critical for accurate MIC determination.

  • Serial Dilutions: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value.

Detailed Protocol (Adapted from CLSI M27 & M07): [8][9]

  • Antimicrobial Stock Preparation: Prepare a concentrated stock solution of the imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Microtiter Plate Preparation: Dispense 100 µL of the appropriate sterile broth (RPMI-1640 for fungi, CAMHB for bacteria) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add a defined volume of the antimicrobial stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculum Preparation: From a fresh culture (e.g., 24-hour agar plate), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL for yeast and 1 x 10^8 CFU/mL for bacteria).

  • Inoculum Dilution: Dilute the standardized suspension in the appropriate broth to achieve a final target concentration of approximately 0.5-2.5 x 10^3 CFU/mL for fungi or 5 x 10^5 CFU/mL for bacteria in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. This brings the final volume in each well to 200 µL and halves the antimicrobial concentrations to their final test values. Include a growth control well (inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 16-20 hours for most bacteria.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be assessed visually or with a plate reader.

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} caption { label = "Broth Microdilution Workflow for MIC Determination"; fontsize = 10; fontname = "Arial"; } END_DOT Caption: Broth Microdilution Workflow for MIC Determination.

Kirby-Bauer Disk Diffusion

This is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the imidazole compound onto the surface of the inoculated agar plate. Disks should be spaced to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

  • Interpretation: The measured zone diameter is compared to standardized charts (e.g., from CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R). For compounds without established breakpoints, the zone diameter provides a qualitative measure of in-vitro activity.

Comparative Antimicrobial Spectrum

The following tables summarize in-vitro activity data for clotrimazole, miconazole, econazole, and ketoconazole against a range of clinically relevant fungi and bacteria. Data are presented as MIC ranges (in µg/mL), which can vary between studies depending on the specific isolates tested and minor methodological differences.

Antifungal Spectrum

Imidazoles exhibit a broad spectrum of activity against yeasts and filamentous fungi. Generally, econazole and miconazole show potent activity against Candida species.[10]

Table 1: Comparative Antifungal Activity of Imidazole Compounds (MIC Range in µg/mL)

Fungal SpeciesClotrimazoleMiconazoleEconazoleKetoconazole
Yeasts
Candida albicans0.008 - >1000.016 - 25[4]0.016 - 16[10]0.008 - >100
Candida glabrata0.12 - >1280.25 - 320.03 - 160.03 - 64
Candida parapsilosis0.03 - 4≤0.03 - 4≤0.03 - 2≤0.03 - 8
Candida tropicalis0.03 - 160.12 - 160.03 - 80.03 - 32
Cryptococcus neoformans0.12 - 40.1 - 25[4]0.1 - 80.05 - 2
Filamentous Fungi
Aspergillus fumigatus0.25 - 80.5 - >160.12 - 80.5 - >128
Dermatophytes (Trichophyton spp.)≤0.015 - 2≤0.015 - 2≤0.015 - 1≤0.015 - 1

Note: Data compiled from multiple literature sources. Ranges can be wide due to variations in strain susceptibility and testing conditions.

Antibacterial Spectrum

The antibacterial activity of these imidazoles is primarily directed against Gram-positive bacteria, with limited to no activity against Gram-negative species.

Table 2: Comparative Antibacterial Activity of Imidazole Compounds (MIC Range in µg/mL)

Bacterial SpeciesClotrimazoleMiconazoleEconazoleKetoconazole
Gram-Positive Bacteria
Staphylococcus aureus (incl. MRSA)1 - 640.78 - 6.250.78 - 25[4]1 - >128
Streptococcus pyogenes0.5 - 160.78 - 1.560.78 - 6.252 - 64
Bacillus subtilis1 - 320.78 - 6.250.78 - 25[4]4 - >128
Gram-Negative Bacteria
Escherichia coli>128>200>100>128
Pseudomonas aeruginosa>128>200>100>128

Note: Data compiled from multiple literature sources. Imidazoles are generally not considered clinically effective for Gram-negative bacterial infections.[1]

Analysis and Discussion

The compiled data reveal distinct patterns in the antimicrobial spectra of these four imidazole compounds.

  • Broad Antifungal Activity: All four agents demonstrate a broad spectrum of antifungal activity. Clotrimazole, miconazole, and econazole often exhibit lower MICs against many yeast species compared to ketoconazole.[10] In a comparative study, econazole and miconazole were found to be highly active against clinical Candida isolates.[10]

  • Potent Anti-Dermatophyte Activity: All four compounds are highly effective against dermatophytes, which are responsible for common skin infections, explaining their widespread use in topical formulations.

  • Selective Gram-Positive Antibacterial Activity: A key finding is the consistent activity of miconazole and econazole against Gram-positive bacteria, including antibiotic-resistant strains like MRSA.[4] Their MIC values, often in the range of 0.78-25 µg/mL, suggest a potential role in topical treatments for mixed bacterial-fungal skin infections.[4] Clotrimazole also shows some activity, though often with higher MICs, while ketoconazole is generally the least potent antibacterial agent of the group.

  • Lack of Gram-Negative Activity: The data uniformly confirm the lack of significant activity against Gram-negative bacteria like E. coli and P. aeruginosa. This is a critical limitation and underscores the importance of accurate microbial identification before considering these agents for any potential antibacterial application.

Conclusion and Future Perspectives

Clotrimazole, miconazole, econazole, and ketoconazole, while primarily classified as antifungals, possess a nuanced and clinically relevant antimicrobial spectrum. Their potent activity against a wide array of yeasts and molds is well-established, with miconazole and econazole often demonstrating superior in-vitro potency against Candida species. Furthermore, their selective and significant activity against Gram-positive bacteria presents an opportunity for their use in polymicrobial infections, particularly in dermatology.

For researchers, this comparative guide highlights the importance of head-to-head in-vitro studies to discern subtle but significant differences between compounds of the same class. Future research should focus on further elucidating the precise molecular mechanisms of their antibacterial action and exploring synergistic combinations with traditional antibiotics to enhance efficacy and combat resistance. As the challenge of antimicrobial resistance grows, a deeper understanding of the full spectrum of activity of established drugs like the imidazoles is not just an academic exercise, but a crucial step in optimizing our therapeutic arsenal.

References

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Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
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